![molecular formula C41H42ClN3O11 B1515295 Atto 590 NHS ester CAS No. 670269-33-7](/img/structure/B1515295.png)
Atto 590 NHS ester
Overview
Description
Atto 590 NHS ester is a novel fluorescent label that belongs to the class of rhodamine dyes . It is characterized by strong absorption, high fluorescence quantum yield, and high thermal and photochemical stability . It is highly suitable for single-molecule detection applications and high-resolution microscopy .
Synthesis Analysis
Atto 590 NHS ester is an amine-reactive reagent that readily reacts with compounds containing amino groups, forming a chemically stable amide bond between the dye and a protein . The dye is moderately hydrophilic and consists of a mixture of two isomers with practically identical absorption and fluorescence .Molecular Structure Analysis
The molecular structure of Atto 590 NHS ester is based on the Rhodamine structure . The fluorescence is excited most efficiently in the range 575 - 610 nm .Physical And Chemical Properties Analysis
Atto 590 NHS ester has an absorption maximum of 593 nm and an emission maximum of 622 nm . It has a high fluorescence quantum yield and high thermal and photo-stability . The dye is moderately hydrophilic .Scientific Research Applications
High-Resolution Microscopy
Atto 590 NHS ester is highly suitable for high-resolution microscopy techniques such as Photoactivated Localization Microscopy (PALM), direct Stochastic Optical Reconstruction Microscopy (dSTORM), and Stimulated Emission Depletion (STED) microscopy. These applications benefit from the dye’s strong absorption and high fluorescence quantum yield, allowing for single-molecule detection .
Flow Cytometry (FACS)
The dye is also used in flow cytometry for labeling cells or other particles, enabling the analysis of physical and chemical characteristics of particles as they flow in a fluid stream through a beam of light .
Fluorescence In-Situ Hybridization (FISH)
Atto 590 can be applied in FISH, a molecular cytogenetic technique that uses fluorescent probes that bind to only those parts of the chromosome with a high degree of sequence complementarity .
Western Blotting
It may be suitable for site-specific labeling of proteins in human embryonic kidney (HEK293T) cell lysates for western blotting, which is a method used to detect specific proteins in a sample using antibody binding .
Widefield Microscopy Studies
Atto 590 NHS ester can be used in widefield microscopy studies, where it helps in visualizing structures within living or fixed cells and tissues .
FRET-Based Applications
The dye is employed in Fluorescence Resonance Energy Transfer (FRET) studies, which is a technique used to study the interaction between two fluorescently labeled molecules (such as proteins) .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoic acid;perchlorate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H41N3O7.ClHO4/c1-9-42-31-18-33-29(16-26(31)22(3)20-40(42,5)6)37(30-17-27-23(4)21-41(7,8)43(10-2)32(27)19-34(30)50-33)28-15-24(11-12-25(28)38(47)48)39(49)51-44-35(45)13-14-36(44)46;2-1(3,4)5/h11-12,15-21H,9-10,13-14H2,1-8H3;(H,2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJDVERDESTYRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=C4C=C5C(=CC([N+](=C5C=C4O3)CC)(C)C)C)C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H42ClN3O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30849484 | |
Record name | 6-(2-Carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1,11-diethyl-2,2,4,8,10,10-hexamethyl-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30849484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
788.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atto 590 NHS ester | |
CAS RN |
670269-33-7 | |
Record name | 6-(2-Carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1,11-diethyl-2,2,4,8,10,10-hexamethyl-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30849484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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